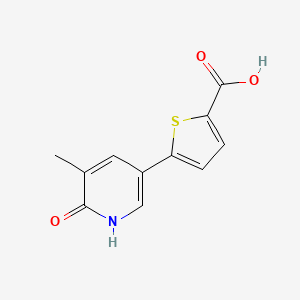

5-(6-Hydroxy-5-methylpyridin-3-yl)thiophene-2-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

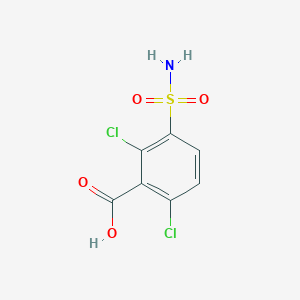

5-(6-Hydroxy-5-methylpyridin-3-yl)thiophene-2-carboxylic acid is an organic compound . It is a derivative of thiophene-2-carboxylic acid, which is a mono carboxylic acid of thiophene . The IUPAC name of this compound is 5-(5-methyl-6-oxo-1,6-dihydro-3-pyridinyl)-2-thiophenecarboxylic acid .

Synthesis Analysis

The synthesis of thiophene derivatives, including this compound, often involves heterocyclization of various substrates . Thiophene-2-carboxylic acid, a precursor to many 5-substituted derivatives, can be prepared by the oxidation of thiophene-2-carboxaldehyde or, more practically, 2-acetylthiophene .Molecular Structure Analysis

The molecular weight of this compound is 235.26 . Its InChI code is 1S/C11H9NO3S/c1-6-4-7(5-12-10(6)13)8-2-3-9(16-8)11(14)15/h2-5H,1H3,(H,12,13)(H,14,15) .Chemical Reactions Analysis

Thiophene-2-carboxylic acid, a key component of this compound, has been widely studied as a substrate in coupling reactions and olefinations . Upon treatment with LDA, thiophene-2-carboxylic acid undergoes double deprotonation to give the 5-lithio derivative .Physical and Chemical Properties Analysis

This compound is a solid . More detailed physical and chemical properties such as melting point, boiling point, and density can be found on chemical databases .Wissenschaftliche Forschungsanwendungen

Synthetic Applications and Chemical Properties

- Reactions with Methyl 3-hydroxythiophene-2-carboxylate : A study by Corral and Lissavetzky (1984) introduces a new route to mono- and di-alkyl ethers of thiotetronic and α-halogenothiotetronic acids, highlighting the reactivity of thiophene derivatives in synthetic chemistry Corral & Lissavetzky, 1984.

- Functionalization of Thiophene Moieties : Yang et al. (2000) describe the distant functionalization of thiophene moieties in electrophilic reactions promoted by samarium diiodide, underlining the synthetic versatility of thiophene compounds Yang et al., 2000.

Material Science and Electrochemistry

- Electrochromic Performances : Li et al. (2020) synthesized novel tetrathiafulvalene–thiophene assemblies, demonstrating their potential in electrochromic devices due to the color-switching capabilities of the polymers produced Li et al., 2020.

- Organic Sensitizers for Solar Cells : Kim et al. (2006) explored organic sensitizers comprising thiophene units for solar cell applications, indicating the impact of molecular engineering on the efficiency of photovoltaic devices Kim et al., 2006.

Medicinal Chemistry

- Anticancer Agent Synthesis : Temple et al. (1983) highlighted the synthesis of pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines as potential anticancer agents, showcasing the therapeutic relevance of pyridinyl thiophene derivatives Temple et al., 1983.

Coordination Chemistry

- Coordination Polymers with Uranyl Thiophenedicarboxylate : Thangavelu, Butcher, and Cahill (2015) discussed the synthesis of uranyl coordination polymers with thiophene dicarboxylate, revealing insights into the structural diversity and luminescence properties of these complexes Thangavelu et al., 2015.

Eigenschaften

IUPAC Name |

5-(5-methyl-6-oxo-1H-pyridin-3-yl)thiophene-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3S/c1-6-4-7(5-12-10(6)13)8-2-3-9(16-8)11(14)15/h2-5H,1H3,(H,12,13)(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIIWPABHGARQDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CNC1=O)C2=CC=C(S2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[8-methyl-3-(3-methylphenyl)-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide](/img/structure/B2884694.png)

![N-[1-(1-Adamantyl)ethyl]-5-chloro-2-methylsulfanylpyrimidine-4-carboxamide](/img/structure/B2884696.png)

![6-Benzyl-2-(2-(4-chlorophenoxy)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2884699.png)

![2-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B2884700.png)